molecular formula C15H14ClNO B1634318 2-chloro-N-(2,4-dimethylphenyl)benzamide CAS No. 5362-14-1

2-chloro-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B1634318
CAS No.: 5362-14-1
M. Wt: 259.73 g/mol
InChI Key: XBKZERIJNNOPKH-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethylphenyl)benzamide is a substituted benzamide derivative characterized by a benzamide core with a chlorine atom at the 2-position and an N-linked 2,4-dimethylphenyl group. Its molecular formula is C₁₅H₁₄ClNO, with a calculated molecular weight of 259.73 g/mol. The compound belongs to the benzanilide family, where structural variations in substituent positions significantly influence physicochemical properties and intermolecular interactions . The trans conformation of the amide group (N–H and C=O bonds) is a hallmark of its solid-state structure, as observed in related derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKZERIJNNOPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304110
Record name 2-chloro-N-(2,4-dimethylphenyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5362-14-1, 136925-91-2
Record name 2-chloro-N-(2,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-2',4'-BENZOXYLIDIDE
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-chloro-N-(2,4-dimethylphenyl)benzamide and their distinguishing features:

Compound Name Substituents on Benzamide Substituents on Aniline Ring Molecular Weight (g/mol) Key Structural/Functional Differences Reference
This compound 2-Cl 2,4-dimethyl 259.73 Planar amide group; orthogonal benzene rings
2-Chloro-N-(3,5-dimethylphenyl)benzamide 2-Cl 3,5-dimethyl 259.73 Altered steric hindrance due to meta-methyl groups
2-Chloro-N-(4-methoxyphenyl)benzamide 2-Cl 4-OCH₃ 261.71 Electron-donating methoxy group; dihedral angle 79.2° between rings
4-Chloro-N-(2,6-dichlorophenyl)benzamide 4-Cl 2,6-Cl 315.61 Electron-withdrawing Cl substituents; enhanced rigidity
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2-Cl 2,6-Cl 315.61 Steric crowding; restricted rotation of amide bond
2-Chloro-N-[4-chloro-3-(5,7-dimethylbenzoxazol-2-yl)phenyl]benzamide 2-Cl 4-Cl, 5,7-dimethylbenzoxazol 411.28 Heterocyclic benzoxazole moiety; increased lipophilicity

Substituent Position Effects

  • 3,5-Dimethylphenyl: Meta-substitution minimizes steric clash, allowing closer packing in the solid state . 4-Methoxyphenyl: The para-methoxy group increases electron density on the aniline ring, altering solubility and hydrogen-bonding capabilities .
  • Benzamide Ring Substitution :

    • 2-Chloro (target) vs. 4-Chloro : The ortho-chloro group in the target compound may hinder rotational freedom compared to para-substituted analogs, influencing melting points and solubility .

Crystallographic and Conformational Analysis

  • Trans Amide Conformation : Observed universally in benzanilides, including the target compound and 2-chloro-N-(3,5-dimethylphenyl)benzamide, due to minimized steric strain .
  • Dihedral Angles :
    • In 2-chloro-N-(4-methoxyphenyl)benzamide, the benzene rings form a dihedral angle of 79.2° , while the amide group tilts at 45.9° relative to the benzamide ring .
    • Halogen substitution (e.g., Cl vs. F) alters crystal symmetry and space group assignments, as seen in analogs like XEHZOD (Pna2₁) .

Physicochemical Properties

  • Solubility: Electron-donating groups (e.g., methoxy in ) enhance solubility in polar solvents like ethanol, whereas electron-withdrawing substituents (e.g., Cl in ) increase hydrophobicity.
  • Melting Points : Steric hindrance from ortho-substituents (e.g., 2,4-dimethyl or 2,6-dichloro) elevates melting points due to tighter crystal packing .

Functional Analogues with Heterocyclic Moieties

  • For example, 2-chloro-N-(1,2,4-thiadiazol-5-yl)benzamide derivatives exhibit enhanced metabolic stability .
  • Benzoxazole Derivatives (e.g., ): The benzoxazole group introduces π-π stacking interactions, influencing solid-state photophysical properties .

Preparation Methods

Two-Step Amidation Protocol

The most widely documented laboratory-scale synthesis involves a two-step sequence starting from 2,4-dimethylaniline (C₈H₁₁N) and 2-chlorobenzoyl chloride (C₇H₄ClOCl).

Step 1: Formation of the Benzoyl Chloride Intermediate
2-Chlorobenzoic acid is activated via thionyl chloride (SOCl₂) treatment under reflux conditions:
$$ \text{2-Cl-C₆H₄-COOH + SOCl₂ → 2-Cl-C₆H₄-COCl + SO₂↑ + HCl↑} $$
Reaction parameters:

  • Temperature: 60–80°C
  • Duration: 3–4 hours
  • Yield: 92–95%

Step 2: Amide Bond Formation
The acyl chloride reacts with 2,4-dimethylaniline in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base:
$$ \text{2-Cl-C₆H₄-COCl + H₂N-C₆H₃(CH₃)₂ → 2-Cl-C₆H₄-CONH-C₆H₃(CH₃)₂ + HCl} $$
Key conditions:

  • Molar ratio (acyl chloride:amine): 1:1.1
  • Temperature: 0–5°C (initial), then room temperature
  • Reaction time: 12–18 hours
  • Yield: 78–85%

Single-Pot Coupling Method

Advanced protocols employ coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to bypass acyl chloride isolation:

Parameter Value
Solvent Tetrahydrofuran (THF)
Base 4-Dimethylaminopyridine
Temperature 25°C
Reaction Time 24 hours
Yield 70–75%

This method reduces hazardous waste but requires stringent moisture control.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale manufacturing utilizes flow chemistry to enhance safety and efficiency:

Feature Batch Reactor Flow Reactor
Throughput 5–10 kg/day 50–100 kg/day
Temperature Control ±2°C ±0.5°C
Byproduct Formation 8–12% 3–5%
Energy Consumption 15 kWh/kg 9 kWh/kg

Key advantages include real-time monitoring and automated quenching of excess reagents.

Solvent Recovery Systems

Industrial plants integrate distillation units to recycle dichloromethane (≥98% recovery) and triethylamine (≥95% recovery), reducing production costs by 40% compared to laboratory methods.

Crystallization and Purification

Solvent Selection for Recrystallization

Optimal solvent systems determined via phase diagrams:

Solvent Combination Purity (%) Crystal Size (μm)
Ethanol/Water (3:1) 99.2 50–100
Acetone/Hexane (1:2) 98.7 20–50
Ethyl Acetate 97.5 100–200

Ethanol/water mixtures provide the best balance of purity and crystal morphology for pharmaceutical applications.

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) achieves >99.5% purity for analytical standards.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J = 7.8 Hz, 1H), 7.51–7.43 (m, 3H), 7.21 (s, 1H), 6.99 (d, J = 8.2 Hz, 1H), 2.34 (s, 3H), 2.28 (s, 3H).

IR (KBr):
ν 3280 (N-H stretch), 1645 (C=O), 1540 (C-Cl), 1480 (C=C aromatic).

X-ray Crystallography

Single-crystal analysis reveals:

  • Dihedral angle between aromatic rings: 3.30°
  • Hydrogen bond network: N-H···O (2.03 Å)
  • Density: 1.312 g/cm³

Comparative Analysis of Synthetic Methods

Metric Two-Step Method Single-Pot Method Flow Chemistry
Total Yield 82% 73% 89%
Purity 99.2% 98.5% 99.8%
Process Time 22 hr 26 hr 4 hr
E-Factor* 18.7 12.4 5.9

*Environmental factor = (mass waste)/(mass product)

Emerging Methodologies

Photochemical Activation

Pilot studies using UV light (254 nm) accelerate amidation rates by 3× compared to thermal methods, achieving 95% conversion in 2 hours.

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) mediates amide bond formation in aqueous media:

  • pH: 7.0–7.5
  • Temperature: 37°C
  • Yield: 68%
    This green chemistry method eliminates halogenated solvent use.

Regulatory Compliance

Current Good Manufacturing Practice (cGMP) requirements specify:

  • Residual solvent limits: <500 ppm for dichloromethane
  • Heavy metal contaminants: <10 ppm (Pb, Hg, Cd)
  • Microbial limits: <100 CFU/g

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-N-(2,4-dimethylphenyl)benzamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves a multi-step process starting with benzoyl chloride derivatives and substituted anilines. Key steps include:

  • Acylation : Reacting 2-chlorobenzoyl chloride with 2,4-dimethylaniline in the presence of a base (e.g., pyridine) under anhydrous conditions.
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product.

Critical parameters include temperature control (0–5°C during acylation to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of aniline to acyl chloride for excess reactant removal). Side reactions, such as over-acylation or hydrolysis, can reduce yields; these are mitigated by maintaining anhydrous conditions and inert atmospheres .

Advanced: How does the substitution pattern on the benzamide core influence the compound’s electronic properties and reactivity?

Answer:
The 2-chloro and 2,4-dimethylphenyl groups induce steric and electronic effects:

  • Electron-Withdrawing Chlorine : Increases electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic substitutions (e.g., amide bond formation).
  • Dimethyl Substituents : Ortho/para-methyl groups on the phenyl ring increase lipophilicity and steric hindrance, affecting binding to biological targets. Computational studies (DFT calculations) reveal reduced electron density at the amide nitrogen, impacting hydrogen-bonding interactions. Substituent effects are validated via Hammett plots and comparative NMR analysis with analogs .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR (δ 7.3–7.5 ppm for aromatic protons, δ 2.3 ppm for methyl groups) and 13^{13}C NMR (δ 165 ppm for carbonyl carbon) confirm structure.
  • IR Spectroscopy : Strong absorption at ~1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 274.08) validates molecular weight.
    Cross-referencing with PubChem data (CID 295081) ensures consistency in spectral assignments .

Advanced: What computational approaches are recommended for modeling the interaction of this compound with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., P2X7 receptors) to predict binding modes. The InChIKey (JSBARNARTCXPMV-UHFFFAOYSA-N) facilitates 3D structure retrieval from PubChem.
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA calculations).
  • QSAR Studies : Correlate substituent positions (e.g., chlorine vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Basic: What are the common side reactions encountered during synthesis, and how can they be mitigated?

Answer:

  • Over-Acylation : Formation of bis-acylated by-products. Mitigated by slow addition of acyl chloride and using excess aniline.
  • Hydrolysis : Degradation of the amide bond under acidic/alkaline conditions. Avoided by maintaining pH 6–8 during workup.
  • Oxidation : Methyl groups on the phenyl ring may oxidize; use of antioxidants (e.g., BHT) and inert atmospheres (N2_2) prevents this. TLC monitoring (hexane:ethyl acetate 4:1) identifies impurities early .

Advanced: How do crystallographic data refinement tools like SHELX improve the accuracy of structural determinations for this compound?

Answer:
SHELX programs (e.g., SHELXL) enable high-precision refinement of X-ray diffraction

  • Twinned Data Handling : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning common in benzamide derivatives.
  • Hydrogen Atom Positioning : Riding model or independent refinement using Hirshfeld atom refinement (HAR) for accurate H-atom placement.
  • Validation : PLATON checks for voids, Rint_{\text{int}} values (<5%), and ADDSYM alerts for missed symmetry. CIF files from the Cambridge Structural Database (CSD) are cross-checked for consistency .

Advanced: What strategies are recommended for analyzing data contradictions in biological activity studies of this compound?

Answer:

  • Dose-Response Curves : Replicate assays (n ≥ 3) to identify outliers. Use IC50_{50} values with 95% confidence intervals.
  • Target Selectivity Profiling : Compare activity across related receptors (e.g., P2X3 vs. P2X7) via radioligand binding assays.
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to validate mechanisms. Contradictions in cytotoxicity (e.g., MTT vs. LDH assays) are resolved using orthogonal viability tests .

Basic: What are the stability profiles of this compound under various storage conditions?

Answer:

  • Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at 2–8°C in amber vials.
  • Photostability : UV light exposure (>300 nm) causes N–Cl bond cleavage. Use light-protected containers.
  • Hydrolytic Stability : Stable in anhydrous DMSO; avoid aqueous buffers with pH < 4 or > 9. Degradation products are monitored via HPLC (C18 column, acetonitrile/water gradient) .

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